1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole
Description
1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole is a polycyclic heterocyclic compound featuring a fused indazole core with a partially saturated pyrazine ring. This structure is characterized by four fused rings, where the pyrazine ring adopts a boat-like conformation due to partial saturation . The compound has garnered significant interest in medicinal chemistry due to its structural similarity to bioactive indazole derivatives, which exhibit antibacterial, anti-inflammatory, and antiplasmodial activities .
The synthesis of this compound was first reported via a traceless solid-phase method using commercially available diamines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. This approach enables combinatorial library generation with high purity and diverse substitution patterns . Notably, the pyrazino[1,2-b]indazole scaffold is distinct from its carba analog, pyrido[1,2-b]indazole, which lacks a nitrogen atom in the fused ring and exhibits planar aromaticity .
Properties
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10-7-11-5-6-13(10)12-9/h11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSLFBRHFLYNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3CCNCC3=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233494 | |
| Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561299-73-8 | |
| Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561299-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Arylation
- Method: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups onto the indazole core.
- Reagents: Aryl halides, boronic acids, palladium catalysts, and bases.
- Application: Used to diversify the substituents on the heterocyclic core, enhancing biological activity.
Research Reference: The synthesis of indazoles via palladium-catalyzed arylation is documented in recent literature, providing a versatile route for structural modifications.
Solid-Phase Synthesis
- Method: Use of commercially available solid supports and building blocks for high-throughput synthesis.
- Advantages: Efficient generation of compound libraries with high purity, as demonstrated in recent patents for dihydropyrazinoindazoles.
Research Reference: The solid-phase approach described in PMC (2008) facilitates rapid synthesis of diverse derivatives with minimal purification steps.
Key Intermediates and Reaction Data
| Step | Intermediate | Reagents & Conditions | Key Features | Yield/Notes |
|---|---|---|---|---|
| 1 | Indole derivative | Reflux with P(OEt)3 or hydrazine | Cyclization precursor | Moderate to high yield |
| 2 | Indoline | Catalytic hydrogenation (Pd/C) | Reduction step | Quantitative or high yield |
| 3 | Coupled intermediate | Electrophile + base (DMF, KOH) | Functionalization | Variable yields |
| 4 | Cyclized heterocycle | Formaldehyde + acid | Ring closure | Good yields, mild conditions |
Research Findings and Optimization
Recent studies emphasize the importance of reaction conditions:
- Catalysts: Palladium catalysts are highly effective for arylation and coupling steps.
- Solvents: Polar aprotic solvents such as DMSO and DMF facilitate nucleophilic substitution and coupling.
- Temperature: Mild to moderate temperatures (25–80°C) optimize yields and minimize side reactions.
- Yield Ranges: Overall yields from key steps vary from 50% to over 80%, depending on the substrate and conditions.
Summary of Synthesis Strategy
The synthesis of 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole generally follows these stages:
- Preparation of indole or indoline intermediates via reduction or cyclization.
- Functionalization through coupling with electrophiles to introduce necessary side chains.
- Cyclization using aldehydes or ketones to form the fused heterocyclic core.
- Optional modifications, including alkylation or acylation, to diversify the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different hydrogenation levels.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[1,2-b]indazoles
- Core Structure : Tricyclic system with a pyrimidine ring fused to indazole.
- Synthesis: Typically prepared via cyclocondensation of 3-aminoindazoles with carbonyl compounds (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under mild conditions . Recent advances include iron-catalyzed regioselective annulation using styrene oxides .
- Biological Activity: Selective inhibitors of human monoamine oxidase B (MAO-B) with neuroprotective effects (e.g., compound 4a, IC₅₀ = 0.40 μM for Sirt1 activation) . Trifluoromethylated derivatives show enhanced pharmacokinetic properties and anti-HCV activity .
- Key Distinction: Pyrimidoindazoles exhibit greater aromaticity and rigidity compared to octahydropyrazinoindazoles, influencing their binding affinity to enzymatic targets like MAO-B .
Tetrazo[1,2-b]indazoles
- Core Structure : Nitrogen-rich polyaromatics with a tetrazine moiety fused to indazole.
- Synthesis : Generated via cyclization of fluorinated s-tetrazines with azides, followed by palladium-catalyzed C–H functionalization .
- Properties: Low reduction potentials, near-infrared absorption, and intense fluorescence due to extended π-conjugation .
- Key Distinction: Tetrazoindazoles are structurally more complex and electron-deficient, making them suitable for materials science applications, unlike the pharmacologically focused octahydropyrazinoindazoles .
Imidazo[1,2-b]indazoles
- Core Structure : Fused imidazole-indazole system.
- Synthesis : Achieved via copper-catalyzed cascade C–N coupling/C–H amination or acid-mediated cyclization of iminium intermediates .
- Key Distinction: The imidazole ring introduces basicity and hydrogen-bonding capacity, differing from the pyrazine ring’s electron-withdrawing effects in octahydropyrazinoindazoles .
Pyrido[1,2-b]indazoles
- Core Structure: Planar tetracyclic system resembling ellipticine, a known reverse transcriptase inhibitor.
- Synthesis: Prepared via Suzuki coupling of isoquinoline triflates or thermal cyclization of azidophenylpyrazines .
- Biological Activity: Inhibitors of HIV-1 reverse transcriptase (e.g., indazolo[2,3-b]isoquinoline) .
- Key Distinction: The fully aromatic pyridoindazole scaffold lacks the conformational flexibility of octahydropyrazinoindazoles, impacting its interaction with biological targets .
Comparative Analysis Table
Structural and Functional Insights
- Saturation vs. Aromaticity: Octahydropyrazinoindazoles’ partial saturation allows conformational flexibility, aiding interaction with diverse biological targets. In contrast, fully aromatic analogs like pyridoindazoles exhibit planar rigidity, optimizing DNA/protein binding .
- Substituent Effects : Trifluoromethyl groups in pyrimidoindazoles improve metabolic stability and target affinity , while nitrogen-rich tetrazoindazoles prioritize electronic properties over bioactivity .
- Synthetic Versatility: Solid-phase methods for octahydropyrazinoindazoles enable rapid diversification , whereas transition metal catalysis (e.g., Fe, Cu) is critical for regioselective annulation in pyrimido- and imidazoindazoles .
Biological Activity
Overview
1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole is a heterocyclic compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. Its unique octahydro structure contributes to its distinct chemical and biological properties. This compound is a derivative of pyrazinoindazole and exhibits potential therapeutic effects due to its interaction with various biological targets.
The synthesis of 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole typically involves the cyclization of pyrazine and indazole derivatives under specific conditions. Common methods include using solvents like dimethyl sulfoxide (DMSO) or acetonitrile along with bases such as cesium carbonate (Cs2CO3) to facilitate the reaction .
Chemical Reactions
- Oxidation : Can be oxidized to form oxides or hydroxylated derivatives.
- Reduction : Reduction leads to various hydrogenated forms.
- Substitution : Participates in substitution reactions with halogens or alkylating agents.
The biological activity of 1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can modulate enzyme activity and influence various biological pathways. For instance, it may inhibit enzymes involved in disease processes .
Antifungal Activity
Research indicates that derivatives related to this compound exhibit antifungal properties. A study on substituted tetrahydropyrazino[1,2-a]indoles showed promising results against pathogenic strains such as Aspergillus fumigatus and Candida albicans. The most active derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 5.85 µg/disc against A. fumigatus .
| Compound | Pathogen | MIC Value (µg/disc) |
|---|---|---|
| 4c | A. fumigatus | 5.85 |
| 4c | A. flavus | 11.71 |
| 4c | A. niger | 11.71 |
| Various | C. albicans | 15.62 - 250 |
Cytotoxic Effects
In vitro studies have shown that compounds related to octahydropyrazino[1,2-b]indazole can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
Case Studies
Case Study: Anticancer Activity
In a specific study involving human liver cancer cells (HepG2), treatment with octahydropyrazino derivatives resulted in significant cytotoxic effects characterized by an IC50 value of approximately 48 µg/mL. The treatment led to increased levels of ROS and alterations in mitochondrial membrane potential (MMP), indicating potential for further development as anticancer agents .
Case Study: Inhibition of Enzymatic Activity
Another investigation focused on the inhibitory effects of octahydropyrazino compounds on certain enzymes linked to metabolic pathways in cancer cells. These compounds showed significant inhibition rates that suggest their utility in therapeutic applications targeting metabolic dysregulation in tumors .
Q & A
Q. What are the primary synthetic strategies for constructing the pyrazino[1,2-b]indazole scaffold?
- Methodological Answer : The scaffold can be synthesized via:
- Traceless solid-phase synthesis : Uses nitrobenzenesulfonyl (Nos)-protected amines, bromoketones, and diamines. Key steps include N-alkylation, tandem C–C/N–N bond formation, and cyclization under mild thiol/base conditions (e.g., 2-mercaptoethanol/DBU) .
- Cyclocondensation : Reacting 3-aminoindazoles with trifluoromethylated β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) to form pyrimido[1,2-b]indazol-4(1H)-ones, followed by chlorination with POCl₃ .
- Metal-free divergent synthesis : Oxidant-controlled cyclization of enone intermediates with 1H-indazol-3-amine to form fused pyrrolidone derivatives .
Q. How are substituents introduced at specific positions of the pyrazino[1,2-b]indazole core?
- Methodological Answer :
- Position C-4 functionalization : Chlorinated derivatives (e.g., 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoles) undergo Suzuki-Miyaura cross-coupling with aryl boronic acids using PdCl₂(PPh₃)₂/Na₂CO₃ in dioxane/H₂O .
- Side-chain modifications : Use bromoketones or bromoacetates during solid-phase synthesis to introduce alkyl/aryl groups .
- Electron-withdrawing groups (NO₂, CF₃) : Compatible with cyclocondensation protocols but may reduce yields (e.g., 65% for nitro-substituted derivatives vs. 75% for fluoro-substituted) .
Q. What spectroscopic techniques are critical for characterizing pyrazino[1,2-b]indazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., indazole NH at δ 10–12 ppm) and CF₃ groups (δ ~110–120 ppm in ¹⁹F NMR) .
- HRMS : Confirm molecular weights, especially for trifluoromethylated derivatives.
- X-ray crystallography : Resolve fused-ring conformations and substituent orientations in solid-state structures .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., antiplasmodial vs. anti-inflammatory activity) be resolved for indazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioassay outcomes .
- Target-specific assays : Isolate mechanisms (e.g., enzyme inhibition vs. membrane disruption) using knockout models or competitive binding studies .
- Data normalization : Account for solubility differences (e.g., CF₃ groups may enhance lipophilicity but reduce aqueous bioavailability) .
Q. What experimental design principles optimize yields in solid-phase synthesis of pyrazino[1,2-b]indazoles?
- Methodological Answer :
- Building block selection : Use commercially available diamines and 2-Nos chlorides for combinatorial diversity .
- Reaction monitoring : Employ LC-MS to track intermediates during tandem C–C/N–N bond formation.
- Purification protocols : Utilize traceless cleavage (e.g., thiol/base treatment) to minimize byproducts .
- Yield comparison table :
| Method | Average Yield | Key Limitation |
|---|---|---|
| Solid-phase (2-Nos) | 85–90% | Limited to small-scale |
| Cyclocondensation | 35–75% | Sensitive to substituents |
| Divergent synthesis | 60–80% | Requires oxidant optimization |
Q. How do computational models predict physicochemical properties (e.g., absorption, fluorescence) of tetrazo[1,2-b]indazoles?
- Methodological Answer :
- DFT calculations : Analyze HOMO-LUMO gaps to correlate with UV-Vis absorption (e.g., s-tetrazine → purple; mono-cyclized → orange; bis-cyclized → blue) .
- Molecular dynamics (MD) : Simulate stacking interactions in solid-state to explain fluorescence quenching/aggregation-induced emission (AIE) .
- Software tools : COMSOL Multiphysics for reaction optimization; Gaussian for electronic structure modeling .
Q. What strategies address low regioselectivity in cyclocondensation reactions involving 3-aminoindazoles?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of β-ketoesters, favoring C-2 over C-4 attack .
- Catalyst screening : Ag nanoparticles under solvent-free conditions improve regioselectivity for pyrimido derivatives (up to 75% yield) .
- Temperature control : Lower temps (0–25°C) stabilize intermediates, reducing side reactions .
Data Contradiction Analysis
Q. Why do some pyrazino[1,2-b]indazoles exhibit variable anti-biofilm activity against Staphylococcus aureus?
- Methodological Answer :
- Biofilm heterogeneity : Use confocal microscopy to assess spatial distribution of biofilm inhibition .
- Dose-response curves : Compare MIC (minimum inhibitory concentration) vs. MBEC (minimum biofilm eradication concentration) for indolenine-substituted derivatives.
- Resistance testing : Evaluate efflux pump activity via ethidium bromide accumulation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
